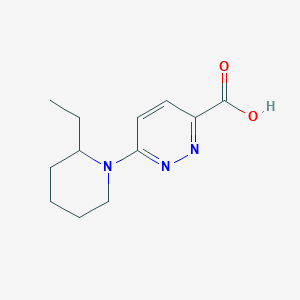![molecular formula C15H25NO B1488395 (3,3-Dimethylbutan-2-yl)[2-(4-methoxyphenyl)ethyl]amine CAS No. 1707986-81-9](/img/structure/B1488395.png)
(3,3-Dimethylbutan-2-yl)[2-(4-methoxyphenyl)ethyl]amine
Overview
Description
(3,3-Dimethylbutan-2-yl)[2-(4-methoxyphenyl)ethyl]amine, also known as DMBA, is a relatively new compound that has become increasingly popular in scientific research. It is an alkylamine that is structurally similar to amphetamine, but with a few key differences. DMBA has been studied for its potential applications in a variety of different areas, including drug development, medical research, and laboratory experiments.
Scientific Research Applications
Chemical Synthesis and Characterization
- Synthesis Processes : The application in synthesis processes is highlighted by the work on allenic amines through Stevens rearrangement, indicating a method that could be relevant for the modification or synthesis of related compounds (Manukyan, 2015).
- Catalyst-Free Reactions : Research on catalyst-free domino reactions shows the potential for efficient synthesis of complex molecules, which might be applicable to derivatives of the target compound (Zhao et al., 2020).
Material Science
- Polymer Solar Cells : A study on fullerene derivatives as acceptors and cathode interfacial materials in polymer solar cells points to the potential use of similar amine compounds in the development of new materials for solar energy applications (Lv et al., 2014).
Biological Applications
- Microbial Synthesis of Chiral Amines : The microbial synthesis of chiral amines by specific transamination processes using Arthrobacter sp. offers insights into the biotechnological production of chiral compounds, including potential derivatives of the target molecule (Iwasaki et al., 2005).
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-3,3-dimethylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-12(15(2,3)4)16-11-10-13-6-8-14(17-5)9-7-13/h6-9,12,16H,10-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWSNSWEWNDXOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NCCC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethylbutan-2-yl)[2-(4-methoxyphenyl)ethyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





amine](/img/structure/B1488315.png)


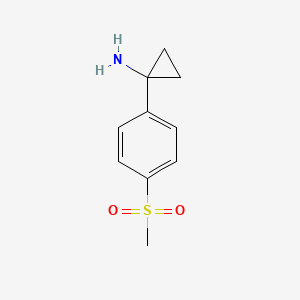

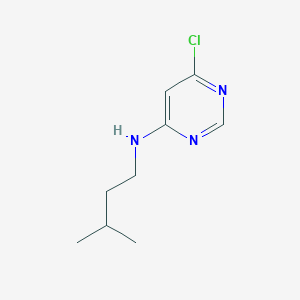
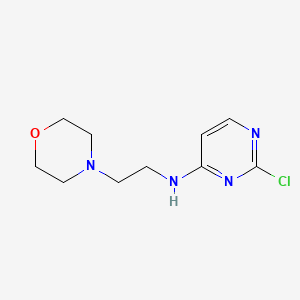

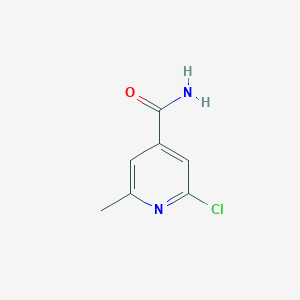
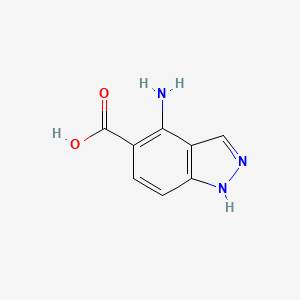
![2-chloro-N-[2-(diethylamino)ethyl]pyrimidin-4-amine](/img/structure/B1488334.png)
